![molecular formula C15H13F3N2O3 B5338564 3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)
3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one, also known as TFMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one works by binding to the active site of PTP1B and inhibiting its activity. This leads to increased insulin sensitivity and improved glucose homeostasis. In addition, this compound has been shown to have anti-inflammatory effects, which may also contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its activity against PTP1B and anti-inflammatory effects, this compound has been shown to inhibit the activity of other enzymes, including phosphodiesterase 4 (PDE4) and histone deacetylases (HDACs). It has also been found to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One advantage of 3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one is its specificity for PTP1B, which makes it a potential candidate for the treatment of type 2 diabetes without affecting other targets. However, this compound has also been found to have low solubility and poor pharmacokinetic properties, which may limit its effectiveness in vivo. In addition, further studies are needed to fully understand the potential side effects and toxicity of this compound.
将来の方向性
There are several future directions for research on 3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of this compound's potential therapeutic benefits in other disease areas, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
合成法
3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitroquinoline with N-(trifluoromethyl)morpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-(trifluoromethyl)morpholine-4-carboxylic acid with 2-chloro-3-nitroquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one has been widely studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of targets, including kinases, phosphatases, and proteases. In particular, this compound has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling and glucose homeostasis. This makes this compound a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
3-[2-(trifluoromethyl)morpholine-4-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)12-8-20(5-6-23-12)14(22)10-7-9-3-1-2-4-11(9)19-13(10)21/h1-4,7,12H,5-6,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPVLHLCZDWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
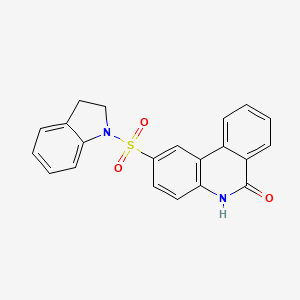
![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperidinone](/img/structure/B5338494.png)
![2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5338496.png)


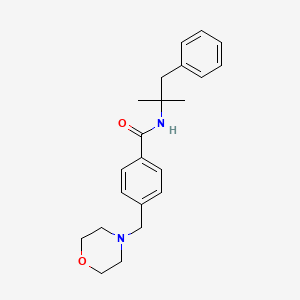

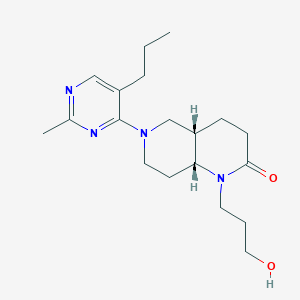
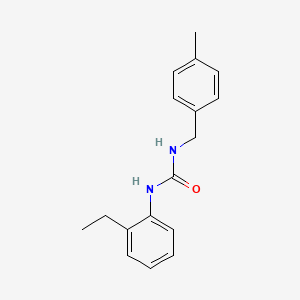
![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)
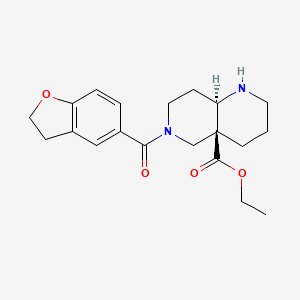
![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B5338574.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B5338582.png)
amine dihydrochloride](/img/structure/B5338588.png)
